molecular formula C5H7ClFNS B14808410 (5-Fluorothiophen-3-yl)methanamine hydrochloride

(5-Fluorothiophen-3-yl)methanamine hydrochloride

Cat. No.: B14808410
M. Wt: 167.63 g/mol
InChI Key: QMMFQVQUQCUPQM-UHFFFAOYSA-N
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Description

(5-Fluorothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7ClFNS and a molecular weight of 167.63 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a fluorine atom at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of 3-thiophenemethanamine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The resulting (5-Fluorothiophen-3-yl)methanamine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (5-Fluorothiophen-3-yl)methanamine hydrochloride may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5-Fluorothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can produce hydroxyl or amino-substituted thiophenes .

Scientific Research Applications

Chemistry

In chemistry, (5-Fluorothiophen-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorine atom can increase the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as agrochemicals, pharmaceuticals, and materials science .

Mechanism of Action

The mechanism of action of (5-Fluorothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluorothiophen-3-yl)methanamine hydrochloride is unique due to the presence of both a fluorine atom and a thiophene ring. The thiophene ring imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C5H7ClFNS

Molecular Weight

167.63 g/mol

IUPAC Name

(5-fluorothiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H6FNS.ClH/c6-5-1-4(2-7)3-8-5;/h1,3H,2,7H2;1H

InChI Key

QMMFQVQUQCUPQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN)F.Cl

Origin of Product

United States

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